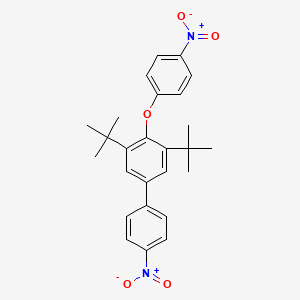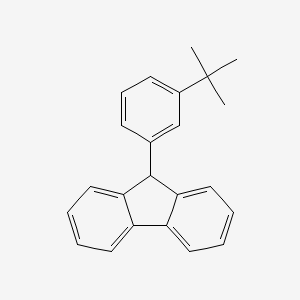
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is a chemical compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromopyridine moiety attached to a hexenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-bromopyridine with hex-5-en-1-ol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes to ensure the compound’s purity and stability. The exact conditions and reagents used can vary depending on the desired yield and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine compounds.
Applications De Recherche Scientifique
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Bromopyridin-4-yl)hex-5-en-1-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexenol chain may also play a role in the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Bromopyridin-2-yl)hex-5-en-1-ol: Similar structure but with the bromine atom at a different position on the pyridine ring.
6-(2-Chloropyridin-4-yl)hex-5-en-1-ol: Chlorine atom instead of bromine.
6-(2-Fluoropyridin-4-yl)hex-5-en-1-ol: Fluorine atom instead of bromine.
Uniqueness
6-(2-Bromopyridin-4-yl)hex-5-en-1-ol is unique due to the specific positioning of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
916824-60-7 |
|---|---|
Formule moléculaire |
C11H14BrNO |
Poids moléculaire |
256.14 g/mol |
Nom IUPAC |
6-(2-bromopyridin-4-yl)hex-5-en-1-ol |
InChI |
InChI=1S/C11H14BrNO/c12-11-9-10(6-7-13-11)5-3-1-2-4-8-14/h3,5-7,9,14H,1-2,4,8H2 |
Clé InChI |
FXMNCJXFBRNLJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1C=CCCCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


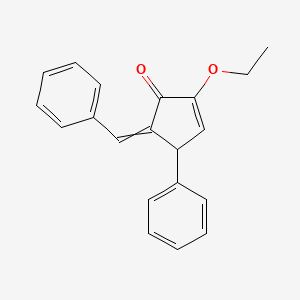
![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)
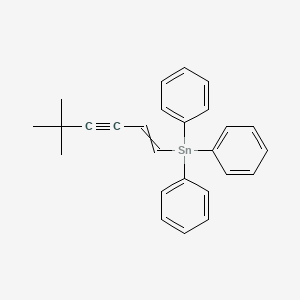
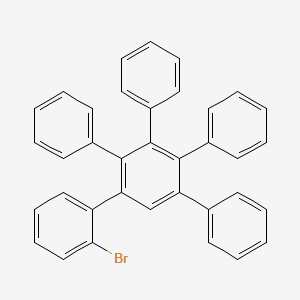

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12599183.png)
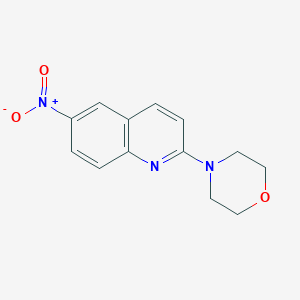

![N-[4-(4-methylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599206.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B12599213.png)
